Benzoic acid, 3,3'-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-

Catalog No.
S14291925
CAS No.
25903-30-4
M.F
C32H36I6N4O8
M. Wt
1366.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 3,3'-(suberoyldiimino)bis(5-(butyram...

CAS Number

25903-30-4

Product Name

Benzoic acid, 3,3'-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-

IUPAC Name

3-[(butanoylamino)methyl]-5-[[8-[3-[(butanoylamino)methyl]-5-carboxy-2,4,6-triiodoanilino]-8-oxooctanoyl]amino]-2,4,6-triiodobenzoic acid

Molecular Formula

C32H36I6N4O8

Molecular Weight

1366.1 g/mol

InChI

InChI=1S/C32H36I6N4O8/c1-3-9-17(43)39-13-15-23(33)21(31(47)48)27(37)29(25(15)35)41-19(45)11-7-5-6-8-12-20(46)42-30-26(36)16(14-40-18(44)10-4-2)24(34)22(28(30)38)32(49)50/h3-14H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)(H,42,46)(H,47,48)(H,49,50)

InChI Key

MRHTZPNCRQXRHS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)CNC(=O)CCC)I)I)C(=O)O)I

Benzoic acid, 3,3'-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo- is a complex organic compound characterized by its unique structural features. This compound is derived from benzoic acid, which is a simple aromatic carboxylic acid. The presence of multiple iodine atoms in its structure enhances its potential for biological activity and applications in various fields. The compound's systematic name reflects its intricate molecular architecture, including the suberoyldiimino and butyramidomethyl functional groups.

The chemical reactivity of benzoic acid derivatives often involves nucleophilic substitution and electrophilic aromatic substitution due to the presence of the carboxylic acid group and the iodine substituents. The iodine atoms can facilitate reactions such as:

  • Nucleophilic Aromatic Substitution: The iodine atoms can be replaced by nucleophiles under basic conditions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The compound may undergo reduction reactions, particularly involving the carbonyl functionalities.

These reactions are crucial for synthesizing derivatives with enhanced properties or functionalities.

Compounds containing iodine, particularly those derived from benzoic acid, have shown notable biological activities. They may exhibit:

  • Antimicrobial Properties: Iodinated compounds often possess antibacterial and antifungal activities, making them suitable for pharmaceutical applications.
  • Antitumor Activity: Some studies suggest that triiodinated benzoic acid derivatives can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Certain derivatives have been reported to reduce inflammation in biological systems.

The specific biological activity of benzoic acid, 3,3'-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo- requires further investigation to elucidate its mechanisms and therapeutic potential.

The synthesis of benzoic acid, 3,3'-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo- can involve several steps:

  • Formation of Suberoyldiimino Group: This can be achieved through the reaction of suberic acid derivatives with appropriate amines.
  • Introduction of Butyramidomethyl Groups: This step may involve coupling reactions using butyramide derivatives.
  • Iodination: The final step often involves iodination of the aromatic ring using iodine or iodinating agents under controlled conditions to ensure selective substitution.

These methods highlight the multi-step nature of synthesizing complex organic compounds.

The unique properties of benzoic acid, 3,3'-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo- lend it to various applications:

  • Pharmaceuticals: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Agricultural Chemicals: Its biological activity may be harnessed for developing pesticides or herbicides.
  • Dyes and Pigments: The iodine content can be utilized in dye formulations due to its color properties.

Research into these applications continues to expand the utility of this compound.

Interaction studies involving benzoic acid derivatives often focus on their binding affinities and interactions with biological macromolecules such as proteins and nucleic acids. These studies help in understanding:

  • Mechanisms of Action: How the compound interacts at a molecular level with target sites in biological systems.
  • Synergistic Effects: Potential combinations with other compounds that enhance efficacy or reduce toxicity.

Such studies are critical for advancing the development of therapeutic agents based on this compound.

Benzoic acid, 3,3'-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo- shares structural similarities with several other compounds. Notable comparisons include:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Benzoic AcidSimple aromatic carboxylic acidAntimicrobialBasic structure
3,5-Bis(4-aminophenoxy)benzoic AcidAminophenoxy group additionAntitumorEnhanced solubility
Benzoic Acid, 3,3'-(sebacoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-Similar functional groupsPotentially similar biological activityLonger aliphatic chain

These comparisons highlight the unique aspects of benzoic acid, 3,3'-(suberoyldiimino)bis(5-(butyramidomethyl)-2,4,6-triiodo-, particularly its complex structure and potential applications that may not be present in simpler or related compounds.

XLogP3

6.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

1365.6801 g/mol

Monoisotopic Mass

1365.6801 g/mol

Heavy Atom Count

50

Dates

Last modified: 08-10-2024

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